molecular formula C31H38NO6+ B14166890 (1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium CAS No. 1075726-97-4

(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium

Cat. No.: B14166890
CAS No.: 1075726-97-4
M. Wt: 520.6 g/mol
InChI Key: OWOXCMGJFFABKU-DICHSLLOSA-N
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Description

(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, followed by functional group modifications. The key steps may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde or ketone.

    Functional Group Modifications: Introduction of the benzyloxy and oxopropyl groups can be carried out using appropriate protecting groups and reagents such as benzyl bromide and acyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium: shares structural similarities with other tetrahydroisoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1075726-97-4

Molecular Formula

C31H38NO6+

Molecular Weight

520.6 g/mol

IUPAC Name

benzyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C31H38NO6/c1-32(16-14-31(33)38-21-22-9-7-6-8-10-22)15-13-24-19-29(36-4)30(37-5)20-25(24)26(32)17-23-11-12-27(34-2)28(18-23)35-3/h6-12,18-20,26H,13-17,21H2,1-5H3/q+1/t26-,32+/m1/s1

InChI Key

OWOXCMGJFFABKU-DICHSLLOSA-N

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCC4=CC=CC=C4

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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